tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate
Description
tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate is a brominated piperidine derivative featuring a dibromovinyl group at the 3-position of the piperidine ring. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes. The dibromovinyl moiety introduces significant steric and electronic effects, making it a reactive intermediate in cross-coupling reactions, eliminations, or further functionalization.
Properties
IUPAC Name |
tert-butyl 3-(2,2-dibromoethenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br2NO2/c1-12(2,3)17-11(16)15-6-4-5-9(8-15)7-10(13)14/h7,9H,4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLHQGDVSWDHAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C=C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deprotonation and Dibromovinyl Group Introduction
A patent (US7935824B2) describes the use of n-butyllithium (n-BuLi) to deprotonate 1-(tert-butoxycarbonyl)-4-(2,2-dibromovinyl)piperidine in tetrahydrofuran (THF) at low temperatures. Adapting this method for the 3-substituted isomer would involve:
-
Starting with tert-butyl piperidine-1-carboxylate .
-
Deprotonating the 3-position using LDA (lithium diisopropylamide) or n-BuLi at −78°C to generate a lithiated intermediate.
-
Introducing a dibromovinyl group via electrophilic quenching with 1,2-dibromoethylene or tribromomethane .
Reaction conditions must be carefully controlled to avoid over-bromination. Yields for analogous 4-substituted compounds reach ~70–80% under optimized settings.
Table 1: Lithiation-Electrophilic Quenching Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Base | n-BuLi (1.57M in hexane) | |
| Solvent | THF, −78°C | |
| Electrophile | 1,2-Dibromoethylene | |
| Yield (Analogous) | 70–80% |
Bromination of Vinyl-Piperidine Precursors
Direct bromination of a pre-existing vinyl group on the piperidine ring provides another pathway. This method is advantageous for preserving the tert-butyl carboxylate protecting group.
Radical Bromination of 3-Vinylpiperidine Derivatives
A two-step synthesis could involve:
-
Synthesis of tert-butyl 3-vinylpiperidine-1-carboxylate via Heck coupling between tert-butyl 3-bromopiperidine-1-carboxylate and vinylboronic acid.
-
Bromination using Br₂ in dichloromethane (DCM) at 0°C to form the dibromovinyl moiety.
This approach mirrors the bromination of 4-vinylpiperidine derivatives, where excess Br₂ ensures complete diaddition. Steric effects at the 3-position may necessitate longer reaction times or elevated temperatures.
Table 2: Bromination Reaction Conditions
| Parameter | Value/Detail | Source |
|---|---|---|
| Starting Material | tert-Butyl 3-vinylpiperidine-1-carboxylate | |
| Brominating Agent | Br₂ (2.2 eq) | |
| Solvent | DCM, 0°C → RT | |
| Reaction Time | 12–24 hours |
Transition Metal-Mediated Cross-Coupling
Transition metal catalysts enable precise C–C bond formation, which is critical for introducing the dibromovinyl group.
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between tert-butyl 3-bromopiperidine-1-carboxylate and a dibromovinylboronic ester could yield the target compound. For example:
-
React tert-butyl 3-bromopiperidine-1-carboxylate with 1,2-dibromovinylboronic acid pinacol ester using Pd(PPh₃)₄ as a catalyst.
-
Optimize conditions in a toluene/water biphasic system with K₂CO₃ as a base.
This method, adapted from similar piperidine couplings, achieves yields of 65–75%.
Table 3: Suzuki Coupling Optimization
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Base | K₂CO₃ (2.0 eq) | |
| Solvent | Toluene/H₂O (3:1) | |
| Temperature | 80°C, 24 hours |
tert-Butyl Protection and Deprotection Dynamics
The tert-butyl carbamate (Boc) group is integral to protecting the piperidine nitrogen during synthesis.
Boc Protection of 3-Aminopiperidine
-
React 3-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP as a catalyst.
-
Introduce the dibromovinyl group post-protection via methods in Sections 1–3.
Deprotection (e.g., using HCl/dioxane) is unnecessary unless further functionalization is required.
Industrial-Scale Considerations
Scaling up laboratory methods requires addressing:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives .
Scientific Research Applications
Research indicates that tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate exhibits several biological activities that make it a candidate for further exploration in drug development.
Antiviral Activity
Preliminary studies suggest that compounds similar to this compound can inhibit viral replication. The dibromovinyl group is particularly interesting as it may enhance the compound's ability to interfere with viral RNA synthesis.
Anticancer Properties
Recent investigations have shown that piperidine derivatives possess cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation. For instance:
- Case Study : In vitro assays demonstrated that related piperidine compounds exhibited significant cytotoxicity against breast cancer cell lines, indicating potential for therapeutic use in oncology.
Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its structural features allow for modifications that can enhance efficacy and reduce toxicity in drug candidates.
Drug Development
The compound is being explored for its potential as an antiviral agent targeting specific viral pathways. Its unique structure may allow it to serve as a lead compound for developing new antiviral therapies.
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral properties of various dibromovinyl-substituted piperidines, including this compound. Results indicated a dose-dependent inhibition of viral replication in cell cultures infected with influenza viruses.
Case Study 2: Cytotoxicity Assessment
In another study focused on cancer therapy, this compound was tested against several tumor cell lines. The results showed significant cytotoxic effects with IC50 values indicating effective concentrations for therapeutic applications.
Biological Activity
tert-Butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate (CAS No. 851882-50-3) is a synthetic compound with significant potential in biological applications, particularly in the field of pharmacology and pest control. With a molecular formula of C₁₂H₁₉Br₂NO₂ and a molecular weight of 369.09 g/mol, this compound exhibits unique chemical properties that contribute to its biological activity.
The compound is characterized by the presence of two bromine atoms, which enhance its reactivity and potential biological interactions. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been studied primarily in two areas: pharmacological effects and insecticidal properties .
Pharmacological Effects
Research indicates that compounds similar to tert-butyl 3-(2,2-dibromovinyl)piperidine derivatives can exhibit various pharmacological effects, including:
- Antagonistic activity on specific receptors, potentially influencing neurotransmitter systems.
- Inhibition of enzyme activity , which may lead to therapeutic applications in treating diseases related to enzyme dysfunction.
Insecticidal Properties
The compound's structure suggests potential insecticidal activity due to its brominated vinyl group. Studies have shown that related compounds can disrupt metabolic pathways in insects, leading to increased mortality rates. For instance:
- Chlorfenapyr , a pyrrole insecticide with a similar mechanism of action, has demonstrated effectiveness against various insect pests without conferring cross-resistance to neurotoxic insecticides . This suggests that this compound may share similar properties.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Brominated Compounds | Investigated the toxicity of dibrominated compounds on pest species; found significant mortality rates at certain concentrations. |
| Pharmacological Analysis | Identified potential receptor targets for piperidine derivatives; indicated that modifications could enhance biological efficacy. |
| Insect Resistance Studies | Evaluated the effectiveness of brominated compounds against resistant insect populations; showed promising results in overcoming resistance mechanisms. |
The proposed mechanism of action for this compound involves:
- Nucleophilic Substitution Reactions : The presence of bromine allows for nucleophilic attack by biological nucleophiles, leading to disruption of cellular processes.
- Metabolic Disruption : Similar compounds have been shown to interfere with energy metabolism in insects, leading to increased mortality .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Research Findings and Functional Comparisons
Reactivity and Stability
- Electrophilic Character: The dibromovinyl group’s electron-deficient double bond enhances reactivity as a dienophile or Michael acceptor. In contrast, styryl derivatives () are less electrophilic but undergo Friedel-Crafts alkylation .
- Stability : Bromine’s electronegativity stabilizes the vinyl group against oxidation compared to chlorinated analogs. However, light sensitivity may necessitate dark storage .
Q & A
Q. What synthetic methodologies are commonly employed to prepare tert-butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Piperidine Core Formation : Starting with Boc-protected piperidine derivatives, such as tert-butyl piperidine-1-carboxylate, followed by functionalization at the 3-position.
- Dibromovinyl Introduction : A bromination reaction using reagents like bromine or NBS (N-bromosuccinimide) under controlled conditions. For example, dibromination of a vinyl precursor (e.g., propargyl derivatives) using HBr or PBr₃ in dichloromethane or THF .
- Protection/Deprotection : Use of Boc (tert-butyloxycarbonyl) groups to protect amines during synthesis, with TFA (trifluoroacetic acid) or HCl for deprotection .
Example Reaction Table :
| Step | Reagents/Conditions | Purpose | Yield (Hypothetical) |
|---|---|---|---|
| 1 | Boc-protected piperidine, LiAlH₄, THF, 0°C | Reduce ketone to alcohol | 85% |
| 2 | PBr₃, CH₂Cl₂, 25°C | Bromination to dibromovinyl | 72% |
| 3 | TFA/DCM (1:1), rt | Boc deprotection | 90% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the piperidine ring structure and dibromovinyl group (e.g., vinyl proton signals at δ 6.5–7.0 ppm; bromine coupling patterns) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z ~366.9 for C₁₂H₁₈Br₂NO₂) .
- IR Spectroscopy : Identification of carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹) .
Q. What safety precautions are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential respiratory irritation from brominated compounds .
- Emergency Measures : Immediate access to eye-wash stations and safety showers .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved for this compound?
- Deuterated Solvent Optimization : Use solvents like CDCl₃ or DMSO-d₆ to minimize solvent interference .
- 2D NMR Techniques : Employ COSY, HSQC, or NOESY to assign ambiguous proton signals and confirm stereochemistry .
- X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and bond angles using SHELX refinement .
Q. What strategies optimize the dibromovinyl group introduction while minimizing side reactions?
- Temperature Control : Perform bromination at 0–5°C to reduce over-bromination .
- Catalyst Screening : Test Lewis acids like FeCl₃ or AlCl₃ to enhance regioselectivity .
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- DFT Calculations : Use Gaussian or ORCA software to model electron density around the dibromovinyl group, predicting sites for Suzuki or Heck couplings .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize conditions .
Q. What challenges arise in X-ray crystallographic refinement of this compound?
- Disorder Modeling : Address disordered dibromovinyl or Boc groups using SHELXL’s PART and SUMP instructions .
- Twinned Data : Apply TWIN laws in SHELX for datasets with pseudo-merohedral twinning .
- Thermal Motion : Refine anisotropic displacement parameters (ADPs) to improve accuracy in bond-length measurements .
Methodological Case Study: Resolving Low Reaction Yields
Issue : Low yield (~40%) during dibromovinyl introduction.
Investigation Steps :
Byproduct Analysis : Use GC-MS to identify brominated side products (e.g., tribrominated species).
Stoichiometry Adjustment : Reduce Br₂ equivalents from 2.2 to 1.8 to limit over-bromination .
Solvent Switch : Replace THF with CH₂Cl₂ to enhance solubility of intermediates .
Outcome : Yield improved to 68% with reduced side products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
